2-((1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
Description
2-((1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a structurally complex molecule featuring a benzoic acid core linked via a thioether bridge to a 2,5-dioxopyrrolidine ring, which is further substituted with a 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene moiety. This compound’s distinct architecture combines electron-withdrawing groups (cyano, carbonyl) with a bicyclic thiophene system, influencing its physicochemical properties such as acidity (predicted pKa ~3.37) and thermal stability (predicted boiling point 502.2°C) .
Properties
IUPAC Name |
2-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S2/c21-10-13-11-5-1-3-7-14(11)28-19(13)22-17(23)9-16(18(22)24)27-15-8-4-2-6-12(15)20(25)26/h2,4,6,8,16H,1,3,5,7,9H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZYBWBKTMTKHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N3C(=O)CC(C3=O)SC4=CC=CC=C4C(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid typically involves multi-step organic reactions. The process often starts with the construction of the core thiophene ring, followed by the addition of cyano and pyrrolidinone groups through controlled reactions. Key steps include:
Cyclization: : Formation of the tetrahydrobenzo[b]thiophene ring from appropriate precursors.
Nitrile Introduction: : Introduction of the cyano group through reactions like nucleophilic substitution.
Pyrrolidinone Attachment: : Attachment of the pyrrolidinone moiety via amide or ester bond formation.
Thioester Formation: : Incorporation of the benzoic acid derivative through thiol-ene reactions or similar methodologies.
Industrial Production Methods
Industrial-scale production often leverages more efficient catalysts and optimized reaction conditions to enhance yield and purity. Techniques such as flow chemistry and green chemistry principles are employed to scale up the synthesis while minimizing environmental impact and cost.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions, employing agents such as lithium aluminum hydride, can yield reduced forms of the compound with altered reactivity.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, allowing the introduction or replacement of functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogens, nucleophiles like amines or thiols.
Conditions: : Reactions typically require specific solvents, temperature control, and catalysts to proceed efficiently.
Major Products
The primary products depend on the nature of the reactions:
Oxidation: : Sulfoxides, sulfones.
Reduction: : Reduced benzoic acid derivatives.
Substitution: : Derivatives with modified functional groups.
Scientific Research Applications
Chemistry
Synthetic Intermediate: : Used in the synthesis of more complex organic molecules.
Catalyst Development: : Exploration of its potential as a catalyst or catalyst precursor in various organic reactions.
Biology
Biological Probes: : Utilized in the development of probes for studying biological processes.
Enzyme Inhibition: : Research into its potential as an inhibitor for specific enzymes.
Medicine
Drug Development: : Investigation into its pharmacological properties and potential as a therapeutic agent.
Diagnostic Tools: : Use in the development of diagnostic assays for detecting specific biomarkers.
Industry
Material Science: : Application in the development of novel materials with unique properties.
Agriculture: : Exploration of its potential as a component in agrochemicals.
Mechanism of Action
The exact mechanism of action of 2-((1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid depends on its specific application. Generally, its effects are mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, leading to altered cellular functions or responses.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Group Comparisons
Key Observations :
- Compared to compound 11b (), the target lacks a fused thiazolo-pyrimidine system but retains the cyano group, which may confer similar electronic effects .
- Imidazo-pyridine derivatives (–3) feature additional ester and nitro groups, which increase molecular weight and polarity compared to the target compound .
Physicochemical Properties
Table 2: Physical and Spectral Data Comparison
Key Observations :
- The target compound’s cyano and carbonyl groups align with IR data from compounds 11b and 1l, suggesting similar electronic environments .
- Melting points for related compounds range widely (213–269°C), influenced by crystallinity and intermolecular forces like hydrogen bonding .
Biological Activity
The compound 2-((1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure
The chemical structure of the compound can be broken down into several functional groups:
- Benzoic acid backbone
- Thioether linkage
- Pyrrolidine ring with dioxo substituents
- Cyano group attached to a tetrahydrobenzo[b]thiophene moiety
Synthesis
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the tetrahydrobenzo[b]thiophene derivative.
- Introduction of the cyano group.
- Coupling with a pyrrolidine derivative.
- Final modification to incorporate the benzoic acid moiety.
Anticancer Properties
Recent studies have demonstrated that compounds related to this structure exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies showed that derivatives of tetrahydrobenzo[b]thiophene possess tumor growth inhibitory properties comparable to established chemotherapeutics like cisplatin .
- The compound's mechanism of action may involve the induction of apoptosis in cancer cells and inhibition of cell proliferation.
Antimicrobial Activity
Research indicates that certain derivatives exhibit antimicrobial activity against pathogens such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest effectiveness in combating bacterial infections .
Modulation of Nuclear Receptors
The compound has been explored for its ability to modulate nuclear receptors, particularly RORγt (Retinoic acid receptor-related orphan receptor gamma t), which plays a crucial role in immune response and inflammation.
- In vitro assays revealed that derivatives can act as inverse agonists with IC50 values in the low nanomolar range (0.5–5 nM), indicating strong binding affinity and potential therapeutic applications in autoimmune diseases .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
